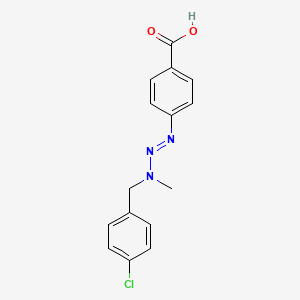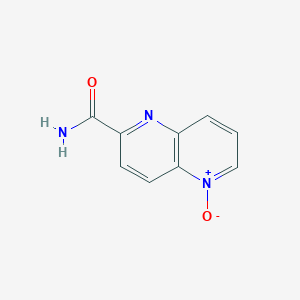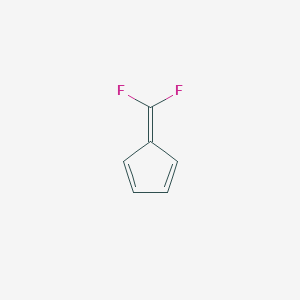
5-(Difluoromethylidene)cyclopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Difluoromethylidene)cyclopenta-1,3-diene is an organic compound with the molecular formula C6H4F2 It is a derivative of cyclopentadiene, where two hydrogen atoms are replaced by fluorine atoms at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethylidene)cyclopenta-1,3-diene typically involves the fluorination of cyclopentadiene derivatives. One common method is the reaction of cyclopentadiene with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process must ensure high purity and yield of the compound, which is critical for its applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Difluoromethylidene)cyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated cyclopentadienone derivatives.
Reduction: Reduction reactions can convert the compound into partially or fully hydrogenated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions include fluorinated cyclopentadienones, hydrogenated cyclopentadienes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-(Difluoromethylidene)cyclopenta-1,3-diene has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique fluorinated structure makes it a valuable probe for studying biological systems and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism by which 5-(Difluoromethylidene)cyclopenta-1,3-diene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound’s unique structure allows it to participate in various chemical pathways, making it a versatile tool in research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadiene: The parent compound, which lacks the fluorine atoms.
Methylcyclopentadiene: A derivative with a methyl group instead of fluorine.
Pentamethylcyclopentadiene: A highly substituted derivative with five methyl groups.
Uniqueness
5-(Difluoromethylidene)cyclopenta-1,3-diene is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. The fluorine atoms enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
67949-00-2 |
|---|---|
Formule moléculaire |
C6H4F2 |
Poids moléculaire |
114.09 g/mol |
Nom IUPAC |
5-(difluoromethylidene)cyclopenta-1,3-diene |
InChI |
InChI=1S/C6H4F2/c7-6(8)5-3-1-2-4-5/h1-4H |
Clé InChI |
ROJOIYHXMXSEBG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(F)F)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


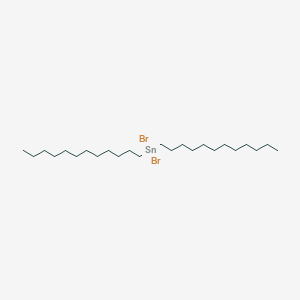
![N-{2-[1-(4-Methylbenzene-1-sulfonyl)-1H-imidazol-4-yl]ethyl}formamide](/img/structure/B14470850.png)

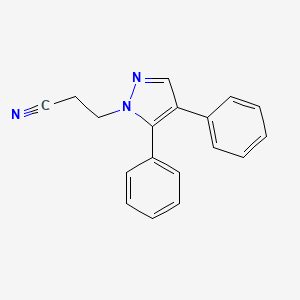

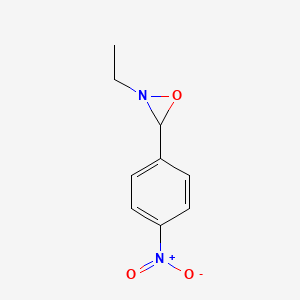
![1-Methyl-4-[(triethoxysilyl)methyl]piperazine](/img/structure/B14470878.png)
